molecular formula C19H23N3O2S B2528911 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one CAS No. 578723-62-3

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one

Cat. No.: B2528911
CAS No.: 578723-62-3
M. Wt: 357.47
InChI Key: BFNQQNTUNOZZEF-SFQUDFHCSA-N
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Description

Key structural features include:

  • Position 2: A 4-acetylpiperazinyl group, which introduces polarity and hydrogen-bonding capacity.
  • Position 5: A 4-isopropylbenzylidene substituent in the E-configuration, contributing to lipophilicity and steric bulk .

This compound is synthesized via Knoevenagel condensation, analogous to methods described for related thiazolidinones (e.g., refluxing with sodium acetate in acetic acid) . Its E-configuration at the benzylidene moiety may influence biological interactions compared to Z-isomers .

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)16-6-4-15(5-7-16)12-17-18(24)20-19(25-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQQNTUNOZZEF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Acetylation: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Isopropylbenzylidene Moiety: The final step involves the condensation of the thiazole-piperazine-acetyl intermediate with an isopropylbenzaldehyde derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring, leading to the formation of N-oxides or sulfoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various alkyl, aryl, or amino groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that thiazole derivatives, including (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, a related thiazolidinone was evaluated for its in vitro inhibition of cell proliferation in multiple tumor cell lines, including MDA-MB 231 and HCT 116, suggesting that this class of compounds may serve as potential chemotherapeutic agents .

1.2 Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The compound has been studied for its efficacy against bacterial strains, with results indicating that it may possess antibacterial properties comparable to established antibiotics. This opens avenues for its use in treating infections caused by resistant bacterial strains .

Case Studies

Study Objective Findings
Study 1 Evaluate anticancer effectsDemonstrated significant inhibition of tumor cell proliferation in vitro across multiple cancer cell lines .
Study 2 Assess antimicrobial activityFound effective against several resistant bacterial strains, suggesting potential as an antibiotic alternative .
Study 3 Investigate enzyme inhibitionIdentified as a potent inhibitor of DYRK1A, indicating a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. This can lead to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups, such as the acetyl and isopropylbenzylidene moieties, allows the compound to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Position 2 Substituent Key Properties Biological Activity
Target Compound 4-Acetylpiperazinyl Enhanced solubility due to acetyl group; moderate basicity Not reported in evidence
(Z)-5-Benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one () 4-Methylpiperazinyl Lower polarity than acetyl analog; predicted pKa ~6.86 Not specified
(Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one () Benzylamino Hydroxy groups enable hydrogen bonding; increased tyrosinase inhibition (106-fold vs. kojic acid) Tyrosinase inhibition
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one () Cyclopropylamino Compact cyclopropyl group enhances metabolic stability Selective antimicrobial activity

Substituent Variations at Position 5

Compound Position 5 Substituent Key Properties Biological Activity
Target Compound 4-Isopropylbenzylidene Lipophilic; may improve membrane permeability Not reported
(E)-5-(3-Nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one () 3-Nitrobenzylidene Electron-withdrawing nitro group; potential for redox activity Not specified
(Z)-5-(4-Hydroxybenzylidene)-2-(4-chlorophenylpiperazin-1-yl)thiazol-4(5H)-one () 4-Hydroxybenzylidene Polar hydroxy group; possible antioxidant effects Not reported

Physicochemical Properties

  • Molecular Weight : Estimated ~413.5 g/mol (based on C₂₁H₂₆N₄O₂S).
  • Polarity : The acetylpiperazinyl group increases polarity vs. methylpiperazinyl (density ~1.27 g/cm³ in ) .
  • Acidity : Predicted pKa ~6–7 (similar to piperazine derivatives) .

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4OS
  • CAS Number : 1139717-76-2

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

1. Anticancer Activity

Studies have shown that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have been evaluated against various tumor cell lines, demonstrating the ability to inhibit cell proliferation effectively.

Cell Line IC50 Value (µM) Activity
Huh7 (Hepatocellular carcinoma)<10Antitumor activity observed
MDA-MB 231 (Breast carcinoma)<10Antitumor activity observed
PC3 (Prostate carcinoma)<10Antitumor activity observed

These findings suggest that the thiazole core may serve as a pharmacophore for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression and neurodegenerative diseases. For example, it has been noted in related studies that thiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive functions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets, including:

  • Kinases : Similar compounds have been shown to inhibit various protein kinases, which are critical in cancer signaling pathways.
  • Acetylcholinesterase : As mentioned, inhibition of this enzyme could provide therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • In vitro Studies : Various thiazole compounds have shown promising results against cancer cell lines with IC50 values indicating potent activity. For instance, a study reported a related thiazole derivative with an IC50 value of 8 µM against colorectal adenocarcinoma cells .
  • In silico Studies : Molecular docking studies have indicated favorable binding interactions between these compounds and target enzymes like AChE, suggesting a strong potential for therapeutic applications .
  • Comparative Analysis : The biological activity of this compound was compared with known inhibitors such as harmine and roscovitine, demonstrating comparable efficacy in inhibiting key pathways involved in cancer progression .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one?

Answer:
The compound can be synthesized via a condensation reaction between 4-isopropylbenzaldehyde and 2-(4-acetylpiperazin-1-yl)thiazol-4(5H)-one under acidic or basic conditions. Acetic acid or piperidine catalysts are often used to facilitate imine bond formation. For example, refluxing in glacial acetic acid with anhydrous sodium acetate yields ~85% purity after recrystallization (similar to methods in ). Optimizing solvent polarity (e.g., 1,4-dioxane) and reaction time (5–7 hours) improves yield .

Basic: How is the E-configuration of the benzylidene group confirmed experimentally?

Answer:
The E-configuration is verified using 1D/2D NMR spectroscopy (e.g., NOESY to detect spatial proximity of protons) and X-ray crystallography . For benzylidene-thiazolone derivatives, the coupling constant (J) between the thiazole C5-H and benzylidene CH in ¹H NMR typically ranges from 10–12 Hz for the E-isomer .

Basic: What initial biological assays are suitable for screening this compound?

Answer:
Prioritize in vitro cytotoxicity assays (e.g., SRB assay against cancer cell lines like MCF-7 or HEPG-2) and antimicrobial disk diffusion tests . Use DMSO as a solubilizing agent (≤0.5% v/v) to avoid cytotoxicity artifacts. Normal fibroblast cells (e.g., WI-38) should be included to assess selectivity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Systematically vary solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst loading (e.g., piperidine vs. acetic acid). Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify intermediates via column chromatography. For example, microwave synthesis reduces reaction time by 40% while maintaining >90% purity .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:
Combine 2D NMR techniques (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to assign ambiguous signals. For example, overlapping piperazinyl proton signals can be resolved via ¹³C DEPT-135. Computational tools (e.g., DFT simulations) predict NMR chemical shifts to validate assignments .

Advanced: What structure-activity relationships (SAR) are critical for enhancing biological activity?

Answer:
Key SAR considerations:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., nitro) enhance anticancer activity but may reduce solubility.
  • Piperazinyl modifications : Acetyl groups improve metabolic stability compared to methyl substituents ( vs. 3).
  • Thiazolone core : Oxidation to sulfoxides modulates target binding (). Validate via comparative assays with analogs .

Advanced: How to investigate the compound’s mechanism of action against biological targets?

Answer:
Use molecular docking (AutoDock Vina) to predict interactions with enzymes like NF-κB or tubulin. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD). For cellular targets, employ Western blotting to assess pathway inhibition (e.g., NF-κB p65 phosphorylation) .

Advanced: How to address poor solubility in pharmacological assays?

Answer:
Develop prodrug derivatives (e.g., esterification of acetylpiperazinyl groups) or use co-solvents (PEG-400/Cremophor EL). For in vivo studies, consider nanoformulations (liposomes) to enhance bioavailability. Pre-screen solubility via shake-flask method in PBS (pH 7.4) .

Advanced: What analytical methods ensure stability under physiological conditions?

Answer:
Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) and LC-MS to identify breakdown products. Adjust formulation buffers (e.g., citrate) to stabilize pH-sensitive functional groups .

Advanced: How does the acetylpiperazinyl group influence pharmacokinetic properties?

Answer:
The acetyl group reduces basicity of the piperazine nitrogen, lowering plasma protein binding and improving blood-brain barrier penetration compared to methylpiperazinyl analogs. Assess via PAMPA-BBB assay and compare logP values (e.g., acetylpiperazine logP ≈ 1.2 vs. methylpiperazine logP ≈ 0.8) .

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